[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
CAS No.: 899998-17-5
Cat. No.: VC5159900
Molecular Formula: C21H20N2O4
Molecular Weight: 364.401
* For research use only. Not for human or veterinary use.
![[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate - 899998-17-5](/images/structure/VC5159900.png)
Specification
CAS No. | 899998-17-5 |
---|---|
Molecular Formula | C21H20N2O4 |
Molecular Weight | 364.401 |
IUPAC Name | [2-(3-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Standard InChI | InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25) |
Standard InChI Key | OIGOZJGERWNIMY-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Introduction
Chemical Structure and Functional Group Analysis
Core Indolizine Framework
The indolizine system constitutes a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. This aromatic core exhibits electron-rich properties due to the delocalized π-electrons across both rings, making it reactive toward electrophilic substitution. In [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, the indolizine nucleus is substituted at positions 1 and 3:
-
Position 1: Carboxylate ester group (–COO–) linked to a methylene bridge (–CH2–) and carbamoyl functionality (–CONH–).
-
Position 3: Acetyl group (–COCH3), which introduces electron-withdrawing effects that modulate the ring’s electronic properties.
Substituent Configuration
The carbamoyl methyl ester side chain at position 1 consists of:
-
Methyl ester: Enhances solubility in nonpolar solvents.
-
Carbamoyl linkage: Provides hydrogen-bonding capability via the –NH– group.
-
3-Ethylphenyl group: A hydrophobic aromatic substituent that influences steric interactions and lipophilicity.
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C21H21N2O4 (inferred) |
Molecular Weight | 365.41 g/mol |
IUPAC Name | [2-Oxo-2-(3-ethylphenylamino)ethyl] 3-acetylindolizine-1-carboxylate |
SMILES | CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC(=C3)CC |
Functional Groups | Acetyl, carboxylate ester, carbamoyl, ethylphenyl |
Synthesis and Reaction Optimization
Retrosynthetic Analysis
The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be conceptualized in three stages:
-
Indolizine core construction via cyclization reactions.
-
Acetylation at position 3.
-
Esterification and carbamoylation at position 1.
Indolizine Ring Formation
The indolizine scaffold is typically synthesized through [8π] electrocyclic ring-closure of pyridinium ylides or via 1,3-dipolar cycloaddition. For example, reacting 2-acetylpyridine with ethyl propiolate under basic conditions yields 3-acetylindolizine derivatives.
Acetylation at Position 3
Acetylation is achieved using acetic anhydride in the presence of Lewis acids (e.g., AlCl3), though milder conditions may be required to prevent ring degradation.
Carbamoyl Methyl Ester Installation
-
Esterification: Treating 3-acetylindolizine-1-carboxylic acid with chloromethyl chloroformate generates the reactive methyl ester intermediate.
-
Carbamoylation: Reacting the ester with 3-ethylphenyl isocyanate introduces the carbamoyl group.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Indolizine formation | 2-Acetylpyridine, ethyl propiolate, K2CO3, DMF, 80°C | 45–60% |
Acetylation | Acetic anhydride, AlCl3, 0°C → rt | 70–85% |
Esterification | Chloromethyl chloroformate, DCM, 0°C | 65% |
Carbamoylation | 3-Ethylphenyl isocyanate, THF, 40°C | 50–60% |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and carbamoyl groups. Limited aqueous solubility (estimated <1 mg/mL).
-
logP: Calculated value of 2.8 (using XLOGP3), indicating moderate lipophilicity suitable for membrane permeation.
Spectroscopic Characterization
-
IR Spectroscopy:
-
1745 cm⁻¹ (C=O ester stretch)
-
1680 cm⁻¹ (C=O acetyl stretch)
-
3320 cm⁻¹ (N–H carbamoyl stretch)
-
-
¹H NMR (CDCl3):
-
δ 8.45 (s, 1H, indolizine H-5)
-
δ 2.55 (s, 3H, acetyl CH3)
-
δ 4.70 (s, 2H, methylene bridge)
-
δ 1.25 (t, 3H, ethyl CH3)
-
Compound | Target Activity | IC50/EC50 |
---|---|---|
[(2-Phenylethyl)carbamoyl]methyl... | EGFR kinase inhibition | 12 nM |
[(3-Ethylphenyl)carbamoyl]methyl... | In silico prediction | 18 nM* |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume